3-Bromothieno[3,2-b]thiophene

Catalog No.
S688849
CAS No.
25121-83-9
M.F
C6H3BrS2
M. Wt
219.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothieno[3,2-b]thiophene

Researchers developing NFAs and conjugated polymers frequently encounter low-yielding couplings and isomer contamination with non-halogenated or 2-bromo thiophenes. 3-Bromothieno[3,2-b]thiophene addresses these issues. • 3-Br site enables efficient Suzuki/Stille coupling for branched side-chain installation, essential for Y-series NFAs with >18% PCE. • Fused TT core provides backbone rigidity, enhancing polymer crystallinity and hole mobility over single-ring thiophenes. • Pre-halogenation avoids non-selective lithiation, guaranteeing reproducible batch synthesis. In stock from SMolecule for immediate global shipping.

CAS Number

25121-83-9

Product Name

3-Bromothieno[3,2-b]thiophene

IUPAC Name

6-bromothieno[3,2-b]thiophene

Molecular Formula

C6H3BrS2

Molecular Weight

219.1 g/mol

InChI

InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H

InChI Key

YFWCQBIKGWTZQQ-UHFFFAOYSA-N

SMILES

C1=CSC2=C1SC=C2Br

Canonical SMILES

C1=CSC2=C1SC=C2Br

Synonyms

3-Bromothieno[3,2-b]thiophene, 3-Bromo-thieno[3,2-b]thiophene, Thieno[3,2-b]thiophene, 3-bromo-

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

3-Bromothieno[3,2-b]thiophene (CAS: 25121-83-9) is a high-value fused-ring heteroaryl building block widely procured for the synthesis of advanced organic semiconductors, non-fullerene acceptors (NFAs), and conjugated polymers. Featuring a rigid, coplanar bicyclic core and a highly reactive bromine atom at the 3-position, this compound serves as a critical precursor for high-performance organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The fused thieno[3,2-b]thiophene (TT) architecture provides extended π-conjugation and superior intermolecular packing compared to single-ring thiophenes, while the 3-position halogen enables precise, asymmetric cross-coupling (e.g., Stille, Suzuki) and orthogonal side-chain functionalization without disrupting the primary conjugated backbone[1].

Research Fit

Insufficient evidence to determine research workflow fit. Refer to product documentation and supporting studies.

Substituting 3-bromothieno[3,2-b]thiophene with generic alternatives like 3-bromothiophene or 2-bromothieno[3,2-b]thiophene fundamentally compromises material performance and synthetic versatility. Single-ring 3-bromothiophene lacks the conformational rigidity of the fused TT core, resulting in polymers with higher torsional disorder, lower crystallinity, and inferior charge carrier mobility [1]. Conversely, the positional isomer 2-bromothieno[3,2-b]thiophene forces linear backbone extensions, whereas the 3-bromo variant is uniquely required to introduce orthogonal or branched side-chains (such as 2-octyldodecyl or 2-butyloctyl groups) that balance solution processability with dense solid-state packing[2]. Furthermore, utilizing unbrominated thieno[3,2-b]thiophene necessitates harsh, non-regioselective lithiation conditions, whereas the pre-installed 3-bromo handle ensures high-yield, predictable cross-coupling essential for scalable procurement and reproducible batch manufacturing [3].

Substitution Risk

Substitution risk cannot be evaluated without comparative evidence. Review specifications and relevant comparators.

Power Conversion Efficiency in OPVs

The rigid fused-ring structure of 3-bromothieno[3,2-b]thiophene directly enhances the optoelectronic performance of derived polymers compared to single-ring analogs. In a head-to-head study, the polymer PTT-ODTTBT (synthesized via 3-substituted TT) achieved a PCE of 7.05% in fullerene-based OPVs, driven by high crystallinity and preferential face-on orientation. In contrast, the single-thiophene analog PT-ODTTBT exhibited significantly lower PCE, short-circuit current, and fill factor due to reduced backbone coplanarity [1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data7.05% PCE (PTT-ODTTBT derived from 3-bromo TT)
Comparator Or BaselineLower PCE and fill factor (PT-ODTTBT derived from single-ring 3-bromothiophene)
Quantified DifferenceSignificant enhancement in PCE, short-circuit current, and hole mobility
ConditionsPolymer:PC71BM bulk heterojunction OPV devices

Procuring the fused-ring 3-bromo precursor directly translates to higher crystallinity, hole mobility, and end-device efficiency in commercial OPV applications.

Thermal Stability and Molecular Packing

The 3-position bromine allows for the introduction of branched alkyl chains (e.g., 2-butyloctyl) that drastically improve solid-state packing and thermal stability in non-fullerene acceptors. The L8-BO acceptor, synthesized via a 3-alkylthieno[3,2-b]thiophene intermediate, demonstrated a high melting enthalpy (ΔHm) of 38.5 J/g and a decomposition temperature exceeding 320 °C. The linear analog Y6 showed a much lower ΔHm of 28.4 J/g, indicating weaker solid-state structural order[1].

Evidence DimensionMelting Enthalpy (ΔHm)
Target Compound Data38.5 J/g (L8-BO, branched at 3-position)
Comparator Or Baseline28.4 J/g (Y6, linear analog)
Quantified Difference35.5% increase in melting enthalpy
ConditionsDifferential scanning calorimetry (DSC) of synthesized NFAs

The 3-bromo substitution allows for critical side-chain engineering that maximizes both thermal stability and molecular packing, essential for long-life optoelectronic devices.

Polymerization Yield and Scalability

3-Bromothieno[3,2-b]thiophene acts as a highly reliable halide partner in palladium-catalyzed cross-coupling reactions. During the synthesis of advanced D-π-A copolymers, Stille polymerization utilizing 3-substituted TT monomers achieved isolated yields of 90% (e.g., PTT-ODTTBT synthesis) [1]. This significantly outperforms the variable yields and poor regioselectivity typically observed when attempting direct C-H functionalization or multi-step ring closures of unhalogenated thieno[3,2-b]thiophene.

Evidence DimensionPolymerization Yield
Target Compound Data90% yield via Stille coupling
Comparator Or BaselineOften <50% yield via direct C-H functionalization of unhalogenated analogs
Quantified DifferenceNear-quantitative yield with strict regiocontrol
ConditionsPd(PPh3)4 catalyzed Stille polymerization in toluene/DMF at 100 °C

High-yielding, regioselective cross-coupling reduces precursor waste and lowers the overall cost of goods in commercial polymer manufacturing.

Non-Fullerene Acceptor Synthesis

3-Bromothieno[3,2-b]thiophene is the optimal starting material for developing advanced Y-series and L8-series NFAs. The 3-position bromine allows for the precise installation of branched alkyl chains, which is quantitatively proven to enhance molecular packing, thermal stability, and enable OPV power conversion efficiencies exceeding 18%[1].

Donor-π-Acceptor Polymer Manufacturing

Procured as a rigid π-bridge monomer, this compound is integrated into polymer donors to enforce backbone planarity. Compared to single-ring thiophenes, the fused TT core significantly increases polymer crystallinity and hole mobility, directly improving the short-circuit current in bulk heterojunction solar cells[2].

OFET Building Blocks

For OFET semiconductor layers requiring extended π-conjugation and dense intermolecular packing, 3-bromothieno[3,2-b]thiophene serves as a reliable core building block. Its high reactivity in Stille and Suzuki couplings ensures reproducible batch-to-batch synthesis of high-mobility small molecules and polymers[2].

Application Fit

Application
Selection Property
Validation Focus
No application data provided

XLogP3

3.4

Wikipedia

3-Bromothieno[3,2-b]thiophene

Explore Compound Types